Talotrexin Ammonium

DHFR inhibition enzyme kinetics antifolate potency

Talotrexin Ammonium (PT-523) is a rationally engineered, nonpolyglutamatable DHFR inhibitor with a sub-picomolar Ki of 0.35 pM—15-fold tighter than methotrexate. Structurally incapable of FPGS-mediated polyglutamation, it retains full activity in tumor models harboring intrinsic or acquired polyglutamation defects, delivering 10- to 100-fold greater potency than MTX. As a high-affinity RFC substrate (Ki ~0.3–0.7 µM for influx), it serves as a specific probe for RFC transport studies. Procure talotrexin ammonium to eliminate polyglutamation-dependent variability in DHFR enzymology, antifolate resistance profiling, and pediatric leukemia (ALL) xenograft experiments. Each batch ships with HPLC purity documentation.

Molecular Formula C27H30N10O6
Molecular Weight 590.6 g/mol
CAS No. 648420-92-2
Cat. No. B1681226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalotrexin Ammonium
CAS648420-92-2
SynonymsN(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L-ornithine
PT 523
PT-523
PT523
talotrexin
Molecular FormulaC27H30N10O6
Molecular Weight590.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N
InChIInChI=1S/C27H27N9O6.H3N/c28-21-20-22(36-27(29)35-21)32-13-16(33-20)12-31-15-9-7-14(8-10-15)23(37)34-19(26(41)42)6-3-11-30-24(38)17-4-1-2-5-18(17)25(39)40;/h1-2,4-5,7-10,13,19,31H,3,6,11-12H2,(H,30,38)(H,34,37)(H,39,40)(H,41,42)(H4,28,29,32,35,36);1H3/t19-;/m0./s1
InChIKeyCURXCENNYPPKOS-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Talotrexin Ammonium Procurement Guide: Nonpolyglutamatable DHFR Inhibitor for Refractory Cancer Research


Talotrexin Ammonium (CAS 648420-92-2), also known as PT-523, is an ammonium salt formulation of a nonpolyglutamatable classical antifolate and aminopterin analog [1]. The compound functions as a potent dihydrofolate reductase (DHFR) inhibitor and a reduced folate carrier (RFC)-specific substrate, entering cells via RFC-mediated active transport [2]. As a hydrosoluble small molecule, talotrexin ammonium is actively transported into cells and is unlikely to be associated with P-glycoprotein-mediated multidrug resistance [3]. The compound received FDA orphan drug designation for acute lymphoblastic leukemia (ALL) and has been evaluated in Phase I/II clinical trials across multiple oncology indications including non-small cell lung cancer (NSCLC), relapsed/refractory leukemias, and solid tumors [4].

Talotrexin Ammonium Procurement: Why Methotrexate or Pralatrexate Cannot Substitute in RFC-Driven Models


Generic substitution of talotrexin ammonium with other clinical antifolates such as methotrexate (MTX), pemetrexed, or pralatrexate is not scientifically justified in research settings requiring nonpolyglutamatable DHFR inhibition. Talotrexin is structurally engineered to be nonpolyglutamatable, a property that fundamentally distinguishes it from polyglutamatable antifolates like MTX which require folylpolyglutamate synthetase (FPGS)-mediated polyglutamation for intracellular retention and sustained activity [1]. This structural feature confers quantifiable advantages in tumor models with impaired polyglutamation capacity—a well-established mechanism of antifolate resistance. Preclinical studies demonstrate that talotrexin exhibits 10- to 100-fold greater potency in overcoming polyglutamation-mediated resistance compared to MTX [2]. Additionally, talotrexin displays approximately 10-fold higher affinity for the reduced folate carrier (RFC) relative to aminopterin and MTX, translating to more efficient cellular uptake in RFC-expressing malignancies [3]. The differential binding affinity to DHFR (Ki = 0.35 pM vs. MTX Ki ≈ 5.3 pM) further precludes direct molar equivalency in experimental design. These multiple, quantifiable mechanistic differences mandate compound-specific procurement for studies investigating RFC-mediated transport, DHFR inhibition kinetics, or polyglutamation-independent antifolate activity.

Talotrexin Ammonium Quantitative Differentiation Evidence: Head-to-Head Data vs. Methotrexate and Clinical Antifolates


Talotrexin vs. Methotrexate: 15-Fold Tighter DHFR Binding Affinity (Ki Comparison)

Talotrexin binds to dihydrofolate reductase (DHFR) with a Ki of 0.35 pM, which is 15-fold tighter (lower Ki) than methotrexate. This direct head-to-head comparison demonstrates that talotrexin requires substantially lower concentrations to achieve equivalent DHFR inhibition, a primary determinant of antifolate antitumor activity [1]. The same 15-fold differential has been independently reported in leukemia-focused studies comparing Talvesta® (talotrexin) to MTX [2].

DHFR inhibition enzyme kinetics antifolate potency

Talotrexin vs. Methotrexate: 10-Fold Greater Antiproliferative Potency in Leukemic Lymphoblasts (IC50 Comparison)

In CCRF-CEM human leukemic lymphoblasts, talotrexin exhibits an IC50 of 0.64-1.3 nM compared to 14 nM for methotrexate and 4.4 nM for aminopterin after 72 hours of drug exposure [1]. In a separate leukemia study, talotrexin showed an IC50 of 1.1 nM versus 11 nM for MTX in CCRF-CEM cells, representing a 10-fold potency advantage [2]. Across a panel of 14 pediatric tumor cell lines, the median IC50 for talotrexin was 5 nM (range 1-13 nM) compared to 45 nM (range 13-136 nM) for MTX—a 9-fold median potency differential [3].

leukemia antiproliferative activity CCRF-CEM

Talotrexin vs. Methotrexate and Aminopterin: 10-Fold Higher RFC Transporter Affinity

Talotrexin demonstrates approximately 10-fold higher affinity for the reduced folate carrier (RFC) compared to both methotrexate and aminopterin. In [3H]MTX influx competition assays, talotrexin exhibited Ki values in the 0.3-0.7 μM range, while aminopterin showed a Ki of 5.4 μM and methotrexate had a Kt of 7.1 μM [1]. This enhanced RFC affinity translates to more efficient cellular uptake, with preclinical reports indicating talotrexin enters cells up to 10 times more efficiently than MTX [2].

reduced folate carrier RFC cellular uptake transporter affinity

Talotrexin vs. Methotrexate: 1.9- to 10.5-Fold Greater Clinical Potency in Pediatric Tumor Models

In a comparative analysis of clinical potency (CP), defined as the ratio of clinically achievable AUC to in vitro IC50, talotrexin demonstrated 1.9- to 10.5-fold greater CP than methotrexate across all 14 pediatric tumor cell lines tested [1]. This parameter integrates both pharmacokinetic exposure and intrinsic cellular sensitivity, providing a more translationally relevant metric than IC50 alone. While aminopterin had a lower IC50 than MTX, MTX paradoxically showed significantly greater CP due to higher tolerable clinical exposures—highlighting that in vitro potency alone does not predict clinical utility. Talotrexin maintained superior CP to MTX across all cell lines evaluated [1].

clinical potency pediatric oncology AUC therapeutic index

Talotrexin Clinical Pharmacokinetics: Linear PK Profile with Mean Clearance of 1.31 L/hr/m² and Half-Life of 6.5 Hours

In a Phase I dose-escalation study of 18 heavily pre-treated NSCLC patients receiving talotrexin at doses ranging from 27-270 mg/m²/cycle, the compound exhibited linear pharmacokinetics across all five dose levels evaluated [1]. The overall mean (± SD) PK parameters were: clearance (CL) 1.31 ± 0.31 L/hr/m², terminal half-life (T1/2z) 6.5 ± 1.4 h, and steady-state volume of distribution (Vss) 8.9 ± 2.5 L/m². The tentative maximum tolerated dose (MTD) was established at 90 mg/m²/dose, with mucositis as the predominant dose-limiting toxicity [1].

pharmacokinetics clearance half-life NSCLC

Talotrexin: Nonpolyglutamatable Structure Confers 10- to 100-Fold Potency Advantage in Polyglutamation-Deficient Resistance Models

Talotrexin is engineered as a nonpolyglutamatable antifolate, meaning it does not require folylpolyglutamate synthetase (FPGS)-mediated polyglutamation for intracellular retention or sustained DHFR inhibition [1]. In contrast, methotrexate and other classical antifolates depend on polyglutamation to achieve prolonged intracellular half-lives. Preclinical studies indicate that talotrexin demonstrates 10- to 100-fold more potency than MTX in overcoming polyglutamation-mediated resistance, a well-established mechanism of clinical antifolate resistance [2]. This structural differentiation is fundamental: polyglutamatable analogs lose activity in tumors with impaired FPGS function, whereas talotrexin maintains full efficacy independent of this pathway.

polyglutamation antifolate resistance FPGS drug resistance

Talotrexin Ammonium Optimal Procurement Scenarios: Evidence-Based Research Applications


DHFR Enzymology and High-Affinity Inhibitor Screening

Talotrexin ammonium serves as an optimal positive control or reference compound for DHFR enzymology studies requiring sub-picomolar affinity. With a Ki of 0.35 pM—15-fold tighter than methotrexate—talotrexin provides a high-sensitivity benchmark for validating DHFR inhibition assays, screening novel antifolates, or establishing structure-activity relationships for DHFR-targeting compounds [1]. The compound's well-characterized binding kinetics support its use in crystallography studies, competitive binding assays, and enzyme inhibition mechanism investigations.

RFC Transporter Pharmacology and Cellular Uptake Mechanistic Studies

Research programs investigating reduced folate carrier (RFC)-mediated drug transport should procure talotrexin as a high-affinity RFC substrate. With Ki values of 0.3-0.7 μM for RFC-mediated influx inhibition—approximately 10-fold lower than aminopterin and methotrexate—talotrexin enables sensitive detection of RFC functional activity in transfected cell lines, transport-deficient mutants, or tissue samples [2]. Its selective RFC transport without significant PCFT or FRα inhibitory activity makes it a specific probe for RFC-dependent pathways.

Polyglutamation-Independent Antifolate Research and FPGS-Deficient Resistance Modeling

Investigators studying antifolate resistance mechanisms, particularly those involving impaired folylpolyglutamate synthetase (FPGS) function or reduced polyglutamation capacity, should select talotrexin for its unique nonpolyglutamatable structure [3]. The compound maintains full antitumor activity independent of cellular polyglutamation status, demonstrating 10- to 100-fold greater potency than methotrexate in overcoming this resistance mechanism. This makes talotrexin an essential tool compound for discriminating between polyglutamation-dependent and polyglutamation-independent resistance pathways.

Preclinical Leukemia and Pediatric Oncology Xenograft Studies

Talotrexin is specifically indicated for procurement in preclinical leukemia research, particularly acute lymphoblastic leukemia (ALL) models. The compound demonstrates a median IC50 of 5 nM across pediatric tumor cell lines—9-fold more potent than methotrexate—and exhibits 1.9- to 10.5-fold greater clinical potency when accounting for clinically achievable exposures [4]. In CCRF-CEM leukemia cells, talotrexin achieves IC50 values of 0.64-1.3 nM versus 14 nM for MTX. These data, combined with established human PK parameters (CL = 1.31 L/hr/m², T1/2 = 6.5 h) from Phase I studies, enable translationally relevant dosing in murine xenograft or PDX models [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talotrexin Ammonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.